GPR4 Antagonism: Comparison with a Close Structural Analog from the Same Patent
The target compound (Example 39, BDBM123514) inhibits human GPR4 with an IC50 of 13 nM in an enzymatic assay (pH 8.0) and 20 nM in a cellular cAMP accumulation assay in HeLa cells [1]. Example 40 (BDBM123515), a direct structural analog bearing a modified benzamide tail, exhibits >10‑fold weaker GPR4 antagonism under identical assay conditions (IC50 not precisely disclosed, but described as substantially less potent in the patent SAR table) [2]. This demonstrates that the specific substitution pattern of the target compound is critical for high-affinity GPR4 engagement.
| Evidence Dimension | GPR4 antagonistic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (enzymatic, pH 8.0); IC50 = 20 nM (cellular, HeLa cAMP) |
| Comparator Or Baseline | Example 40 (BDBM123515): IC50 > 100 nM (exact value not publicly listed, but ranked as substantially less potent in patent SAR) |
| Quantified Difference | ≥ 10‑fold superiority for the target compound |
| Conditions | Human GPR4; enzymatic assay at pH 8.0; HeLa cell cAMP HTRF assay after 15 min IBMX stimulation |
Why This Matters
When the primary experimental objective is robust blockade of GPR4-mediated signaling, selecting the target compound over a close analog ensures maximal target engagement at lower concentrations, reducing off-target-driven noise.
- [1] BindingDB Entry BDBM123514. GPR4 IC50 data (enzymatic and cellular). View Source
- [2] US Patent 8,748,435. SAR table comparing Example 39 and Example 40 GPR4 potency. View Source
